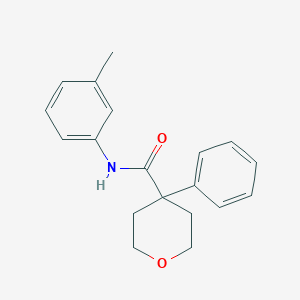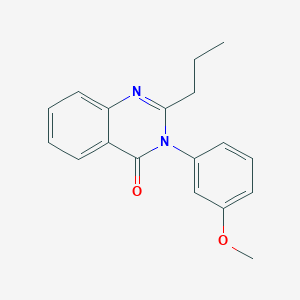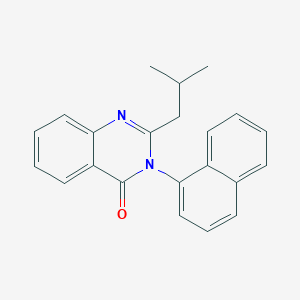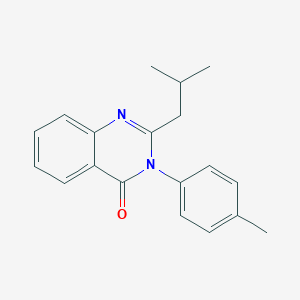methylphosphonate](/img/structure/B290299.png)
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate, also known as DTMP, is a chemical compound with potential applications in scientific research. It belongs to the class of phosphonate compounds and has been studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate exerts its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate also induces apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity. However, it also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate. One area of interest is in the development of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate-based anticancer drugs. Researchers could also explore the potential of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate as an anti-inflammatory agent or for its effects on the central nervous system. In addition, further studies could be conducted to better understand the mechanism of action of Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate and its potential toxicity to normal cells.
Métodos De Síntesis
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate can be synthesized through a multistep reaction starting from 2-amino-5-ethyl-1,3,4-thiadiazole. The first step involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with paraformaldehyde to form 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde. The second step involves the reaction of 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]formaldehyde with 4-methoxybenzyl chloride to form 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde. The final step involves the reaction of 4-methoxybenzyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylformaldehyde with diethyl phosphite to form Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate.
Aplicaciones Científicas De Investigación
Diphenyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](4-methoxyphenyl)methylphosphonate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
Propiedades
Fórmula molecular |
C24H24N3O4PS |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
N-[diphenoxyphosphoryl-(4-methoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C24H24N3O4PS/c1-3-22-26-27-24(33-22)25-23(18-14-16-19(29-2)17-15-18)32(28,30-20-10-6-4-7-11-20)31-21-12-8-5-9-13-21/h4-17,23H,3H2,1-2H3,(H,25,27) |
Clave InChI |
IFDCXWPLTGEYGY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
CCC1=NN=C(S1)NC(C2=CC=C(C=C2)OC)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



